molecular formula C10H6BrF3N2O2 B1500161 Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate CAS No. 952800-37-2

Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Cat. No.: B1500161
CAS No.: 952800-37-2
M. Wt: 323.07 g/mol
InChI Key: XRVMZHISSGDOPE-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is a complex organic compound that features a pyrrolo[2,3-B]pyridine core substituted with bromine, trifluoromethyl, and a methyl ester group. This compound is of significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate typically involves multi-step organic reactionsThe final step involves esterification to introduce the methyl ester group .

Industrial Production Methods: Industrial production methods for this compound often utilize advanced techniques such as Suzuki–Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions . This method is favored due to its high yield and functional group tolerance.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or organolithium compounds.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds .

Mechanism of Action

The mechanism by which Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .

Properties

IUPAC Name

methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2O2/c1-18-9(17)7-6(11)4-2-3-5(10(12,13)14)15-8(4)16-7/h2-3H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVMZHISSGDOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)N=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662723
Record name Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952800-37-2
Record name Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
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Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
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Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
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Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
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Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

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